Synthesis of Tetrafluoropropyl Sulfenyl Chloride
2,2,3,3-Tetrafluoropropyl tosylate enables an efficient two-step preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride, a synthetic intermediate previously hampered by low availability due to the absence of a practical preparation method [1]. Prior to this development, 1,1-dihydropolyfluoroalkylsulfenyl chlorides were poorly accessible, limiting their synthetic application relative to well-studied perfluoroalkylsulfenyl chlorides [1].
| Evidence Dimension | Synthetic accessibility of tetrafluoropropyl sulfenyl chloride |
|---|---|
| Target Compound Data | Efficient two-step procedure from tosylate precursor |
| Comparator Or Baseline | Prior methods: Poor synthetic availability; general chlorination of benzyl sulfides or thiolacetates |
| Quantified Difference | Not quantified (methodology advancement without yield comparison to prior art) |
| Conditions | Reaction of tosylate with thiourea followed by chlorination (J. Fluorine Chem., 2014) |
Why This Matters
This provides the only documented methodology for preparing this specific sulfenyl chloride, enabling downstream synthesis of fluorinated thiazine dioxides that was previously impractical.
- [1] Siry, S. A., et al. (2014). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Journal of Fluorine Chemistry, 168, 137–143. View Source
